N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide
Description
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide is a synthetic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide typically involves the reaction of 3-chlorobenzyl chloride with 2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure but different functional groups, leading to distinct biological activities.
Indole derivatives: Compounds with an indole nucleus that exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chlorophenyl group and an indene core makes it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
